GR 79236 is a selective agonist of adenosine A1 receptors, primarily known for its potential therapeutic applications in various medical conditions. This compound has garnered attention due to its significant pharmacological effects, particularly in the modulation of metabolic processes and pain management. The chemical structure of GR 79236 is defined by its unique molecular configuration, which allows it to interact specifically with adenosine receptors, influencing physiological responses.
GR 79236 was developed as part of research into adenosine receptor agonists, with initial studies focusing on its efficacy in modulating metabolic and cardiovascular functions. It is classified under the chemical registry with the CAS number 124555-18-6, indicating its unique identification in chemical databases. The compound has been synthesized and characterized in various studies, highlighting its biological relevance and potential applications in medicine .
GR 79236 is classified as a pharmacological agent with specific activity at the adenosine A1 receptor. Its selectivity is notable, with binding affinities reported as Ki values of 3.1 nM for the adenosine A1 receptor and 1,300 nM for the adenosine A2 receptor, demonstrating a significant preference for the A1 subtype .
The synthesis of GR 79236 involves several key steps that ensure the production of a pure and active compound. The synthesis typically begins with the appropriate precursors that undergo various chemical reactions to construct the desired molecular framework.
For example, one reported method involves treating an intermediate compound with phosphoramidite reagents followed by oxidation to yield phosphate diesters, which are then deprotected to produce GR 79236 .
The molecular structure of GR 79236 can be described by its core purine-like scaffold that is modified at specific positions to enhance receptor binding. Its structural formula includes functional groups that contribute to its biological activity.
GR 79236 participates in several chemical reactions that are crucial for its synthesis and functionalization:
The reactions typically involve:
GR 79236 exerts its pharmacological effects primarily through agonistic action on adenosine A1 receptors. Upon binding, it activates downstream signaling pathways that lead to various physiological responses.
GR 79236 has potential applications in various fields:
GR 79236 (chemical name: N-[(1S,2S)-2-Hydroxycyclopentyl]adenosine) exhibits high binding affinity and selectivity for the adenosine A1 receptor subtype. Biochemical characterization reveals a dissociation constant (Ki) of 3.1 nM at rat adenosine A1 receptors in radioligand binding assays, demonstrating approximately 420-fold greater selectivity for adenosine A1 over adenosine A2A receptors (Ki = 1,300 nM in human receptors) [1] [5] [10]. This pronounced selectivity profile positions GR 79236 as a valuable pharmacological tool for dissecting adenosine A1 receptor-specific functions.
Table 1: Receptor Binding Affinity Profile of GR 79236
Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (A1 vs. subtype) |
---|---|---|---|
Adenosine A1 | Rat | 3.1 | Reference (1:1) |
Adenosine A2A | Human | 1,300 | 1:420 |
Adenosine A3 | Human | >1,000 | >1:320 |
Adenosine A2B | Human | Not determined | Not applicable |
The molecular basis for this selectivity arises from GR 79236’s structural modifications to the endogenous adenosine scaffold. The N6-cyclopentyl-2-hydroxy substitution optimizes interactions within the orthosteric binding pocket of adenosine A1 receptors, particularly through hydrophobic contacts with transmembrane helices 3, 6, and 7, while sterically excluding high-affinity binding to other adenosine receptor subtypes [3] [8] [10]. This binding mode was confirmed through mutagenesis studies showing that conserved residues His278(7.43) and Ser277(7.42) (Ballesteros-Weinstein numbering) are critical for GR 79236’s ribose-mediated hydrogen bonding [8].
Activation of adenosine A1 receptors by GR 79236 initiates a cascade of conformational changes and downstream signaling events distinct from endogenous adenosine. Adenosine A1 receptors are Gi/o-protein coupled receptors that inhibit adenylate cyclase upon agonist binding, reducing intracellular cyclic adenosine monophosphate (cyclic AMP) production [2] [3]. GR 79236 stabilizes an intermediate receptor conformation between inactive (R) and fully active (R*) states, characterized by:
Table 2: Downstream Signaling Effects of Adenosine A1 Receptor Activation by GR 79236
Signaling Pathway | Effect | Functional Outcome |
---|---|---|
Adenylate cyclase inhibition | ↓ Cyclic AMP production | Neuronal hyperpolarization |
Gβγ subunit release | Activation of GIRK potassium channels | Reduced neuronal excitability |
Phospholipase C modulation | Mild ↑ IP3 and diacylglycerol | Calcium-dependent neurotransmitter release |
MAP kinase modulation | ERK1/2 phosphorylation | Anti-apoptotic effects |
GR 79236’s activation kinetics differ fundamentally from endogenous adenosine. While adenosine induces transient cyclic AMP reduction due to rapid cellular uptake and deamination, GR 79236 produces sustained signaling (>60 minutes) owing to its enzymatic stability and resistance to nucleoside transporters [3] [10]. This prolonged activity underpins its efficacy in suppressing trigeminovascular nociception in vivo and anticonvulsive effects in murine models [1] [7].
GR 79236 demonstrates superior receptor subtype selectivity and metabolic stability compared to endogenous adenosine and clinically investigated adenosine A1 agonists. Endogenous adenosine exhibits nearly equipotent activity at adenosine A1, adenosine A2A, and adenosine A3 receptors (Ki ≈ 100–300 nM), leading to dose-limiting cardiovascular effects when administered therapeutically [2] [5]. In contrast, GR 79236’s selectivity minimizes off-target activation:
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3